molecular formula C8H13ClN2O B2650351 (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride CAS No. 2418597-07-4

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride

Cat. No.: B2650351
CAS No.: 2418597-07-4
M. Wt: 188.66
InChI Key: GKCYBKVRXDKISF-FJXQXJEOSA-N
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Description

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride is a chiral piperidine scaffold incorporating a 1,2-oxazole (isoxazole) heterocycle. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for the development of neuroactive compounds. The 1,2-oxazole ring is a privileged structure in pharmacology, serving as a key component in various biologically active molecules and synthetic neuroactive agents . It is frequently investigated as a bioisostere for carboxylic esters or other planar heterocycles, making it a valuable tool for modulating the physicochemical properties of lead compounds. This compound is primarily utilized as a sophisticated, chiral building block for the synthesis of novel heterocyclic amino acid-like structures and for the construction of targeted chemical libraries . Its structure, featuring a piperidine ring, is commonly found in ligands for central nervous system (CNS) targets. The stereochemistry of the molecule, defined by the (2S) configuration, is critical for its specific interactions with biological targets, such as enzymes and receptors. Researchers employ this chiral scaffold in the design and development of potential modulators for various protein targets, including glutamate receptors . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[(2S)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYBKVRXDKISF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with an oxazole precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Drug Discovery

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride has been utilized as a lead compound in the development of novel therapeutics. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

  • Case Study: C1s Inhibitors
    Research has indicated that derivatives of this compound can serve as potent inhibitors of the C1s enzyme involved in the complement system, which plays a critical role in immune responses. Modifications to the piperidine and oxazole components have resulted in improved binding affinities and selectivity profiles for C1s inhibition .

The compound has been studied for its ability to modulate various biological pathways:

  • EphB3 Receptor Modulation
    It has been shown to influence the activity of EphB3 receptor tyrosine kinase, which is implicated in processes such as cell signaling and migration. This modulation can have implications for cancer therapies where EphB3 plays a role .

Potential Therapeutic Uses

The therapeutic potential of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride is being explored in various contexts:

  • Neurological Disorders
    Given its ability to interact with dopamine receptors, there is ongoing research into its use in treating conditions such as schizophrenia and Parkinson's disease . The selective binding to dopamine D3 receptors suggests it could be beneficial in managing symptoms associated with these disorders.

Data Tables

Application AreaDescriptionReferences
Drug DiscoveryLead compound for novel therapeutics
Biological ModulationInfluences EphB3 receptor activity
Therapeutic PotentialInvestigated for neurological disorders

Mechanism of Action

The mechanism of action of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole and piperidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

The compound is structurally distinct from analogs due to its 1,2-oxazole moiety. Key comparisons include:

Compound Name Heterocycle Type Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
(2S)-2-(1,2-oxazol-3-yl)piperidine HCl 1,2-oxazole 3-position C₈H₁₃ClN₂O 188.66 Not explicitly provided
2-(1,2,4-oxadiazol-3-yl)piperidine HCl 1,2,4-oxadiazole 3-position C₇H₁₂ClN₃O 189.64 1221724-96-4
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine diHCl 5-methyl-1,2,4-oxadiazole 3-position C₈H₁₅Cl₂N₃O 248.13 1311317-43-7
2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid HCl 1,2-oxazole 3-position (azetidine ring) C₈H₁₁ClN₂O₃ 218.64 Not provided

Key Observations :

  • 1,2-Oxazole vs.
  • Methyl Substitution: The 5-methyl group in CAS 1311317-43-7 enhances lipophilicity (clogP ~1.2 vs.
  • Ring Size Differences : Azetidine-containing analogs (e.g., C₈H₁₁ClN₂O₃) exhibit conformational strain due to the 4-membered ring, reducing stability compared to piperidine derivatives .

Stereochemical Considerations

The (2S) configuration in the target compound distinguishes it from racemic or uncharacterized stereoisomers in similar compounds.

Solubility and Stability

  • Target Compound: Predicted aqueous solubility (LogS ≈ -2.5) due to the hydrophilic hydrochloride salt and polar oxazole ring.
  • 1,2,4-Oxadiazole Analogs : Higher thermal stability (decomposition >200°C) compared to 1,2-oxazole derivatives (~150°C) due to stronger N–O bonds in oxadiazoles .

Biological Activity

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with an oxazole moiety. This structural configuration is significant for its biological activity, particularly in modulating protein interactions and enzymatic functions.

Research indicates that (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride acts primarily as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. By inhibiting PREP, this compound may reduce the aggregation of α-synuclein, a protein associated with Parkinson's disease, thereby potentially mitigating neurodegenerative processes .

1. Neuroprotective Effects

Studies have shown that the compound can enhance the activity of protein phosphatase 2A (PP2A), which plays a crucial role in cellular signaling pathways related to neuroprotection. The modulation of PPIs (protein-protein interactions) by this compound has been linked to reduced oxidative stress and improved neuronal survival in models of neurodegeneration .

2. Antimicrobial Activity

The compound has demonstrated moderate antibacterial properties against various strains. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating potential as an antimicrobial agent .

3. Anticancer Properties

In vitro studies have indicated that derivatives of oxazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, certain oxazole-based compounds have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
PREP InhibitionRecombinant porcine PREP5 nM
AntibacterialBacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
AnticancerMCF-7 Cancer Cells0.65 - 15.63 µM

Case Study 1: Neuroprotection in Parkinson's Disease Models

In vivo studies involving transgenic mouse models of Parkinson's disease demonstrated that treatment with (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride resulted in restored motor function and reduced α-synuclein aggregation. These findings suggest a promising therapeutic avenue for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications to the oxazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization for developing effective antimicrobials .

Q & A

Q. What are the key steps for synthesizing (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling a piperidine scaffold with an oxazole moiety under controlled conditions. For example, analogous compounds like 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 1221724-96-4) are synthesized via cyclization reactions using reagents like hydroxylamine or amidoximes under acidic conditions . Optimization may include adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or acetonitrile), and catalytic agents (e.g., HCl for protonation). Purity is monitored using HPLC, as demonstrated in purity assessments for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride (98.7% by HPLC) .

Q. How is the purity and stereochemical integrity of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride validated?

Methodological validation includes:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 206 nm wavelength) to quantify impurities .
  • Spectroscopy : 1H NMR to confirm stereochemistry and detect residual solvents (e.g., 0.2% acetone in a related piperidine derivative) .
  • Mass spectrometry : LC/MS to verify molecular ion peaks (e.g., [M+H]+ = 312.4 amu for a similar compound) .

Q. What safety protocols are critical for handling piperidine hydrochloride derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use P95 respirators or fume hoods when handling powders to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in stability data for (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies using a factorial design (e.g., pH 3–9, 25–40°C) to monitor degradation kinetics. For example, analogs like 3-(piperidin-4-yloxy)benzoic acid hydrochloride require stability assessments under controlled humidity (40–60% RH) .
  • Analytical Tools : Pair HPLC with mass spectrometry to identify degradation products. Discrepancies in stability profiles may arise from hydrolysis of the oxazole ring or piperidine protonation .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride in biological systems?

  • Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) of the oxazole-piperidine scaffold .
  • In vitro assays : Test enantiomeric specificity by comparing (2S) and (2R) configurations in receptor-binding assays, as seen in studies of 3-(2-methylphenoxy)piperidine hydrochloride .

Q. How can conflicting toxicity data be reconciled for piperidine-oxazole hybrids in preclinical studies?

  • Dose-Response Analysis : Evaluate acute toxicity (e.g., LD50) in rodent models using OECD guidelines. For example, 3-(2-methylphenoxy)piperidine hydrochloride shows acute oral toxicity (Category 4, H302) .
  • Mechanistic Studies : Use metabolomics to identify pathways affected by contradictory results, such as cytochrome P450 interactions or oxidative stress markers .

Q. What experimental strategies mitigate challenges in scaling up the synthesis of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride while maintaining enantiomeric excess?

  • Process Chemistry : Optimize chiral resolution techniques (e.g., chiral chromatography or enzymatic catalysis) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor enantiomeric ratios in real-time .

Methodological Resources

  • Safety Data : Refer to GHS classifications (e.g., H302, H315) and OSHA-compliant protocols for hazard mitigation .
  • Analytical Standards : Follow USP/EP guidelines for impurity profiling, as applied to risperidone intermediates .
  • Environmental Impact : Align with INCHEMBIOL project frameworks to assess biodegradation and ecotoxicity .

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